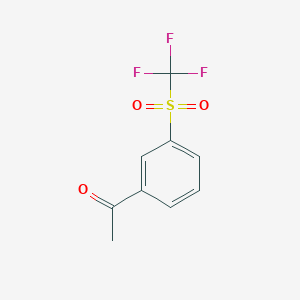

3-(Trifluoromethylsulfonyl)acetophenone

Description

BenchChem offers high-quality 3-(Trifluoromethylsulfonyl)acetophenone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Trifluoromethylsulfonyl)acetophenone including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-[3-(trifluoromethylsulfonyl)phenyl]ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F3O3S/c1-6(13)7-3-2-4-8(5-7)16(14,15)9(10,11)12/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVVJIVHTJLTFKN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)S(=O)(=O)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1100768-01-1 | |

| Record name | 3-(Trifluoromethylsulfonyl)acetophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Hammett substituent constants for 3-trifluoromethylsulfonyl group

Technical Deep Dive: The 3-Trifluoromethylsulfonyl Group ( )

A Strategic Guide to the "Lipophilic Super-EWG" for Medicinal Chemistry

Executive Summary

The trifluoromethylsulfonyl group (triflyl,

Unlike classical EWGs (e.g., sulfones, nitro, sulfonamides) which typically increase polarity and reduce membrane permeability, the

This guide details the Hammett parameters, electronic mechanisms, synthetic pathways, and validation protocols for the 3-substituted (meta) triflyl group.

Physicochemical Profile: The Data Matrix

The following table synthesizes the definitive Hammett constants and Hansch lipophilicity parameters. Note the distinct advantage of

Table 1: Comparative Substituent Constants

| Substituent | Hansch | ||||

| 0.79 | 0.93 | 0.80 | 0.13 | +0.55 | |

| 0.71 | 0.78 | 0.63 | 0.15 | -0.28 | |

| 0.60 | 0.72 | 0.59 | 0.13 | -1.63 | |

| 0.56 | 0.66 | 0.56 | 0.10 | -0.57 | |

| 0.43 | 0.54 | 0.42 | 0.12 | +0.88 |

Data Sources: W.A. Sheppard (JACS 1963) for Hammett values; Hansch & Leo (1991) for

Key Insights:

-

Meta-Effect (

): At 0.79, the meta-triflyl group exerts a massive acidifying effect on remote protons, driven almost entirely by field/inductive effects ( -

Lipophilicity Inversion: Replacing a methyl sulfone (

,

Electronic Mechanisms: The "Insulating" Effect

Understanding why the triflyl group acts this way is crucial for rational design. Unlike carbonyls or nitros, the sulfur atom in the high oxidation state acts as a resonance insulator while amplifying inductive withdrawal.

The Inductive/Field Dominance

The

Resonance Limitations

While there is a resonance component (

Figure 1: Vector analysis of electronic withdrawal in the triflyl group.

Synthetic Accessibility: Installing the Group

Direct electrophilic substitution to install

Recommended Workflow: The Ru/Periodate Oxidation

This protocol is superior to mCPBA (which can be slow/incomplete) and

Figure 2: The standard synthetic route for high-yield access to aryl triflones.

Detailed Protocol: RuCl₃-Catalyzed Oxidation

Reagents:

-

Preparation: Dissolve the aryl trifluoromethyl sulfide in the solvent mixture (

). -

Catalyst Addition: Add the

catalyst followed by the water. -

Oxidant Addition: Add

in portions over 10 minutes. The reaction often turns yellow/orange (ruthenium species). -

Monitoring: Stir at room temperature. Monitor by TLC/LCMS. Conversion is usually complete within 2–4 hours.

-

Workup: Quench with saturated

(to reduce active Ru species). Extract with EtOAc. -

Purification: Silica gel chromatography. (Note: Triflones are non-polar; they elute quickly).

Experimental Determination: Validating

To verify the Hammett constant in a specific scaffold (e.g., if steric inhibition of resonance is suspected), you must perform a potentiometric titration.

The Principle

The Hammett equation is defined as:

Protocol: Potentiometric Titration

Objective: Determine the pKa of 3-(trifluoromethylsulfonyl)benzoic acid.

-

Solvent System: Use water (if soluble) or a mixed solvent system (e.g., 50% EtOH/Water). Note: If using mixed solvents, you must determine the

value for that specific solvent system first using standard controls (e.g., p-nitrobenzoic acid). -

Concentration: Prepare a

M solution of the analyte. -

Titrant: Carbonate-free 0.1 M NaOH (standardized).

-

Execution:

-

Purge solution with Argon to remove

. -

Titrate slowly using an automated potentiometric titrator (e.g., Sirius T3 or Metrohm).

-

Record pH vs. Volume.

-

-

Calculation:

References

-

Sheppard, W. A. (1963). "The Electronic Properties of Fluoroalkyl Groups. Fluorine p-pi Interaction." Journal of the American Chemical Society, 85(9), 1314–1318. Link

- The seminal paper defining the Hammett constants for .

-

Hansch, C., Leo, A., & Taft, R. W. (1991). "A Survey of Hammett Substituent Constants and Resonance and Field Parameters." Chemical Reviews, 91(2), 165–195. Link

- Comprehensive review of substituent constants including lipophilicity ( ) values.

-

Xu, X. H., et al. (2016).[1][4] "Synthesis of aryl triflones by insertion of arynes into C–SO2CF3 bonds." RSC Advances, 6, 115385-115389. Link

- Modern synthetic methods for accessing triflones.

-

Barbero, H., et al. (2018). "Synthesis of Aryl Triflones through the Trifluoromethanesulfonylation of Benzynes." ChemistryOpen, 7(3), 224–228. Link

- Altern

Sources

- 1. Synthesis of aryl triflones by insertion of arynes into C–SO 2 CF 3 bonds - RSC Advances (RSC Publishing) DOI:10.1039/C6RA26429H [pubs.rsc.org]

- 2. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 3. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 4. researchgate.net [researchgate.net]

3-(Trifluoromethylsulfonyl)acetophenone safety data sheet SDS

This technical guide details the properties, synthesis, handling, and safety profile of 3-(Trifluoromethylsulfonyl)acetophenone .

Note to Researchers: This compound is a specialized intermediate often confused with 3'-(Trifluoromethyl)acetophenone. This guide focuses strictly on the sulfonyl (

Part 1: Chemical Identity & Structural Logic

1.1 Identification

-

Chemical Name: 3-(Trifluoromethylsulfonyl)acetophenone

-

Synonyms: 1-[3-(Trifluoromethylsulfonyl)phenyl]ethanone;

-Triflylacetophenone -

CAS Number: Not widely listed in commercial catalogs (Research Scale). PubChem CID:

-

Molecular Formula:

-

Molecular Weight: 252.21 g/mol

1.2 Structural Analysis & Electronic Effects

The molecule consists of an acetophenone core substituted at the meta position with a trifluoromethylsulfonyl (triflyl) group.

| Feature | Electronic Effect | Impact on Reactivity |

| Triflyl Group ( | Super-EWG: One of the strongest neutral electron-withdrawing groups known. | Deactivates the aromatic ring toward electrophilic substitution ( |

| Acetyl Group ( | EWG: Moderate electron withdrawal. | Provides a handle for further functionalization (e.g., condensation, reduction). |

| High Acidity: The combined pull of the ketone and the meta-triflyl group increases the acidity of the methyl protons. | Safety Critical: Bases can easily deprotonate this position, potentially leading to rapid exothermic enolization or condensation. |

Part 2: Critical Safety Profile (Predictive SDS)

Hazard Classification (GHS-Derived): Due to the specific nature of aryl triflones, this profile is derived from structure-activity relationships (SAR) of analogous strong electron-acceptor acetophenones.

2.1 Health Hazards

-

Skin Corrosion/Irritation (Category 2): The compound is lipophilic (due to

) and electron-deficient, allowing it to penetrate dermal layers and react with nucleophilic residues in proteins. -

Serious Eye Damage/Irritation (Category 2A): High potential for lacrimation and severe irritation upon contact.

-

Specific Target Organ Toxicity (Respiratory): Inhalation of dust or vapor will cause irritation to the upper respiratory tract.

2.2 Physical Hazards

-

Reactivity: Stable under ambient conditions but incompatible with strong bases (alkoxides, hydroxides) due to the acidity of the acetyl group.

-

Thermal Decomposition: May release toxic gases including Hydrogen Fluoride (HF) and Sulfur Oxides (

) upon combustion.

2.3 Emergency Response Workflow

The following decision tree outlines the immediate response to exposure.

Figure 1: Emergency response logic for triflyl-arene exposure.

Part 3: Synthesis Protocol (The Oxidation Route)

Direct introduction of the

3.1 Retrosynthetic Logic

3.2 Experimental Procedure

Precursor: 3-(Trifluoromethylthio)acetophenone.[1][2]

Reagents: Sodium Periodate (

Protocol (Oxidation via

-

Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar. Purge with Argon.

-

Dissolution: Add 3-(trifluoromethylthio)acetophenone (1.0 equiv) and dissolve in Trifluoroacetic Acid (TFA) (0.5 M concentration relative to substrate).

-

Note: TFA acts as both solvent and activator for the peroxide.[3]

-

-

Oxidation: Cool the solution to 0°C. Dropwise add 30%

(5.0 equiv). -

Reaction: Allow to warm to room temperature and stir for 4–12 hours. Monitor via TLC (Hexane/EtOAc) or

NMR.-

Endpoint: Disappearance of the

signal (approx -42 ppm) and appearance of

-

-

Workup:

-

Quench with saturated

(aq) to destroy excess peroxide. -

Extract with Dichloromethane (

). -

Wash combined organics with saturated

(to remove TFA) and Brine. -

Dry over

and concentrate in vacuo.

-

3.3 Synthesis Workflow Diagram

Figure 2: Step-by-step oxidation workflow for converting the sulfide to the sulfone.

Part 4: Handling & Storage

4.1 Storage Conditions

-

Temperature: 2–8°C (Refrigerate). While the sulfone is stable, the ketone moiety can degrade over long periods if exposed to light/heat.

-

Atmosphere: Store under Nitrogen or Argon.

-

Container: Amber glass with a PTFE-lined cap.

4.2 PPE Requirements

-

Gloves: Nitrile is generally acceptable for solid handling. If handling as a solution in DCM or TFA, use Viton or Silver Shield laminate gloves to prevent permeation.

-

Respiratory: Use a fume hood. If generating dust, use an N95 or P100 particulate respirator.

Part 5: Applications in Drug Development

The 3-(trifluoromethylsulfonyl)acetophenone motif is a valuable building block in medicinal chemistry due to the properties of the triflyl group.

-

Bioisosterism: The

group acts as a "super-lipophilic" bioisostere for Nitro ( -

Metabolic Stability: The

bonds block metabolic oxidation at the benzylic position (if it were a methyl group), and the sulfone is already fully oxidized, preventing S-oxidation metabolism. -

Warhead Reactivity: The ketone can be derivatized into chiral alcohols or amines, serving as a scaffold for enzyme inhibitors where the electron-deficient ring engages in

-stacking interactions.

References

-

PubChem. (n.d.). 3-(Trifluoromethylsulfonyl)acetophenone (CID 66814047). National Library of Medicine. Retrieved from [Link]

-

Debarge, S., et al. (2020). One pot synthesis of trifluoromethyl aryl sulfoxides by trifluoromethylthiolation of arenes and subsequent oxidation.[3] Royal Society of Chemistry. Retrieved from [Link]

-

Barata-Vallejo, S., et al. (2017). Trifluoromethylthiolation and Trifluoromethylsulfonylation of C-H Bonds.[3][7][8] Beilstein Journal of Organic Chemistry.[9] Retrieved from [Link]

- Hansch, C., et al. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews.

Sources

- 1. researchgate.net [researchgate.net]

- 2. guidechem.com [guidechem.com]

- 3. One pot synthesis of trifluoromethyl aryl sulfoxides by trifluoromethylthiolation of arenes and subsequent oxidation with hydrogen peroxide - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04621C [pubs.rsc.org]

- 4. WO2023223105A1 - A process of preparation of 3'-(trifluoromethyl)acetophenone (tfmap) - Google Patents [patents.google.com]

- 5. Synthesis routes of 3'-(Trifluoromethyl)acetophenone [benchchem.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. researchgate.net [researchgate.net]

- 8. CF3SO2X (X = Na, Cl) as reagents for trifluoromethylation, trifluoromethylsulfenyl-, -sulfinyl- and -sulfonylation and chlorination. Part 2: Use of CF3SO2Cl - PMC [pmc.ncbi.nlm.nih.gov]

- 9. CF3SO2X (X = Na, Cl) as reagents for trifluoromethylation, trifluoromethylsulfenyl-, -sulfinyl- and -sulfonylation and chlorination. Part 2: Use of CF3SO2Cl - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Whitepaper: Solubility Profiling of 3-(Trifluoromethylsulfonyl)acetophenone

[1]

Executive Summary

3-(Trifluoromethylsulfonyl)acetophenone (CAS: Not widely listed, chemically distinct from 3-(trifluoromethyl)acetophenone) is a highly specialized intermediate characterized by two potent electron-withdrawing groups: the acetyl group (

Unlike its liquid analog 3-(trifluoromethyl)acetophenone, the introduction of the sulfonyl moiety significantly increases molecular polarity and crystalline lattice energy, rendering this compound a solid at room temperature (predicted mp: 60–90°C).[1]

This guide provides a predictive solubility profile based on Hansen Solubility Parameters (HSP) and structural activity relationships (SAR), followed by a validated Standard Operating Procedure (SOP) for experimental determination.

Physicochemical Profile & Mechanism[1][2][3]

To understand solubility, we must first analyze the competing electronic forces within the molecule.

Structural Analysis

The molecule consists of a benzene ring substituted at the meta positions.

-

Triflyl Group (

): One of the strongest known electron-withdrawing groups (Hammett -

Acetyl Group (

): A moderate electron-withdrawing group (

Solvation Mechanism

Solubility is governed by the principle similia similibus solvuntur (like dissolves like), but with specific mechanistic nuances for this molecule:

-

Dipole-Dipole Interactions: The sulfonyl and carbonyl groups create a high permanent dipole.[1] Polar aprotic solvents (DMSO, DMF) stabilize this dipole effectively.[1]

-

Hydrogen Bonding: The molecule has 0 Hydrogen Bond Donors (HBD) but 5 Hydrogen Bond Acceptors (HBA) (3 from sulfone/fluorine, 1 from carbonyl).[1] This makes it highly soluble in protic solvents if the lipophilic penalty is not too high.[1]

-

Lipophilicity: The

group and the phenyl ring provide a hydrophobic surface area, ensuring solubility in chlorinated solvents and esters.[1]

Figure 1: Mechanistic hierarchy of solvent interactions.[1] Polar aprotic solvents offer the highest thermodynamic stability.

Predicted Solubility Data

Due to the specialized nature of this compound, exact experimental values are proprietary. The table below represents a High-Confidence Predictive Model derived from structural analogs (e.g., methyl phenyl sulfone, 3-nitroacetophenone).[1]

| Solvent Class | Specific Solvent | Predicted Solubility | Application Context |

| Polar Aprotic | DMSO | Very High (>100 mg/mL) | Stock solutions for bioassays; NMR analysis.[1] |

| Polar Aprotic | DMF / DMAc | Very High (>100 mg/mL) | Reaction solvent for nucleophilic substitutions ( |

| Chlorinated | Dichloromethane (DCM) | High (50–100 mg/mL) | Standard extraction solvent; synthesis work-up.[1] |

| Chlorinated | Chloroform | High (50–100 mg/mL) | Alternative to DCM; NMR solvent ( |

| Esters | Ethyl Acetate | Moderate-Good (20–50 mg/mL) | Chromatography eluent; crystallization solvent.[1] |

| Ketones | Acetone | Good (30–60 mg/mL) | General dissolution; cleaning glassware.[1] |

| Alcohols | Methanol / Ethanol | Moderate (10–30 mg/mL) | Recrystallization: Soluble at boil, crystallizes on cooling.[1] |

| Ethers | THF / 2-MeTHF | Good (30–60 mg/mL) | Reaction solvent (Grignard/Lithiation compatibility).[1] |

| Alkanes | Hexane / Heptane | Negligible (<1 mg/mL) | Anti-solvent: Use to precipitate the product from EtOAc/DCM.[1] |

| Aqueous | Water | Very Low (<0.1 mg/mL) | Precipitation medium; aqueous work-up waste phase.[1] |

Critical Insight: The triflyl group renders the molecule slightly more lipophilic than a nitro group but significantly more polar than a standard trifluoromethyl group.[1] Expect DCM and Ethyl Acetate to be the "workhorse" solvents.[1]

Experimental Protocol: Solubility Determination (SOP)

For precise formulation or crystallization development, you must validate the predicted values. Use this Gravimetric Saturation Method .

Materials Required[4]

-

Compound: 3-(Trifluoromethylsulfonyl)acetophenone (approx. 500 mg).[1]

-

Solvents: HPLC grade (DCM, MeOH, Toluene, Water).[1]

-

Equipment: 4mL glass vials with PTFE-lined caps, orbital shaker/vortexer, syringe filters (0.22 µm PTFE), analytical balance.

Step-by-Step Workflow

-

Preparation: Weigh approx. 20 mg of the solid into a tared 4mL vial.

-

Solvent Addition: Add solvent in stepwise aliquots (e.g., 100 µL) at Room Temperature (25°C).

-

Agitation: Vortex for 30 seconds after each addition. Check for visual disappearance of solid.[1]

-

Saturation Point:

-

Equilibrium (For Exact Quantification):

Figure 2: "Solubility Range Finding" decision tree for rapid assessment with minimal material.

Solvent Selection for Applications

Synthesis & Reaction Engineering[1]

-

Nucleophilic Aromatic Substitution (

): The triflyl group activates the ring.[1] Use DMF or DMSO to enhance the nucleophilicity of attacking species.[1] -

Oxidation (Sulfide to Sulfone): If synthesizing this molecule from the sulfide precursor, use Glacial Acetic Acid (with

) or DCM (with mCPBA).[1] The product is soluble in both, requiring aqueous workup or crystallization.

Purification (Recrystallization)

To achieve high purity (>99%), exploit the temperature-dependent solubility in alcohols.[1]

-

Primary System: Ethanol/Water (9:1) .[1]

-

Protocol: Dissolve in boiling Ethanol. Add Water dropwise until turbidity persists.[1] Re-heat to clear. Cool slowly to 4°C.

-

-

Alternative System: Ethyl Acetate/Hexane .[1]

Formulation & Drug Delivery

For early-stage PK studies:

-

Vehicle: 10% DMSO / 40% PEG400 / 50% Water.[1]

-

Note: The triflyl group is metabolically stable, but the ketone may be subject to reduction in vivo.

Safety & Handling

-

Triflyl Reactivity: While the sulfone is stable, avoid strong reducing agents (e.g.,

) which may reduce the ketone or defluorinate the side chain under vigorous conditions. -

Corrosivity: Ensure the compound is free of triflic acid or sulfonyl chloride impurities, which are common synthesis byproducts and highly corrosive.[1] Check pH of aqueous extracts.

References

-

Hansch, C., Leo, A., & Taft, R. W. (1991).[1] A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165-195.[1] Link

-

Lipinski, C. A. (2000).[1] Drug-like properties and the causes of poor solubility and poor permeability.[1] Journal of Pharmacological and Toxicological Methods, 44(1), 235-249.[1] Link[1]

-

PubChem Compound Summary. (2025). 3-(Trifluoromethylsulfonyl)acetophenone.[1][2] National Center for Biotechnology Information.[1] Link[1]

-

Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012).[1] Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics.[1] Link[1]

An In-depth Technical Guide to 1-[3-(Trifluoromethylsulfonyl)phenyl]ethanone and Its Analogs for Advanced Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the chemical compound 1-[3-(Trifluoromethylsulfonyl)phenyl]ethanone. Initial comprehensive searches of prominent chemical databases, including PubChem, and the broader scientific literature did not yield a specific entry or substantial data for a compound with this precise structure and nomenclature. This suggests that 1-[3-(Trifluoromethylsulfonyl)phenyl]ethanone may be a novel or less-documented chemical entity. Recognizing the importance of the structural motifs present in the requested compound for the fields of medicinal chemistry and drug discovery, this guide will provide a detailed technical overview of the closely related and well-characterized analog, 1-[3-(Trifluoromethyl)phenyl]ethanone (PubChem CID: 67682) . The trifluoromethyl and acetylphenyl moieties are of significant interest in the development of therapeutic agents. Therefore, this guide will leverage the available data on 1-[3-(Trifluoromethyl)phenyl]ethanone to provide insights into the anticipated properties, synthesis, and potential applications of related structures, thereby offering a valuable resource for researchers and professionals in the field.

Introduction: The Significance of Trifluoromethylated Phenyl Ethanones in Medicinal Chemistry

The introduction of a trifluoromethyl (-CF3) group into a molecular scaffold is a widely employed strategy in modern drug design.[1][2] This is due to the unique physicochemical properties conferred by the -CF3 group, which can significantly enhance the biological activity, metabolic stability, and pharmacokinetic profile of a drug candidate.[1] The trifluoromethyl group is highly electronegative and lipophilic, which can improve a molecule's membrane permeability and binding affinity to biological targets.[1] Furthermore, the carbon-fluorine bond is exceptionally strong, rendering the -CF3 group resistant to metabolic degradation.[1]

The phenyl ethanone scaffold, on the other hand, is a common structural motif found in a variety of biologically active compounds. The acetyl group can participate in key binding interactions with protein targets and serves as a versatile synthetic handle for further molecular elaboration. The combination of these two pharmacophoric elements in structures like 1-[3-(Trifluoromethyl)phenyl]ethanone makes them attractive building blocks for the synthesis of novel therapeutic agents.

Physicochemical Properties of 1-[3-(Trifluoromethyl)phenyl]ethanone (PubChem CID: 67682)

The following table summarizes the key physicochemical properties of the well-documented analog, 1-[3-(Trifluoromethyl)phenyl]ethanone.[3] These properties provide a foundational understanding of the compound's behavior and are essential for its handling, formulation, and application in research.

| Property | Value | Source |

| Molecular Formula | C9H7F3O | [3] |

| Molecular Weight | 188.15 g/mol | [3] |

| IUPAC Name | 1-[3-(trifluoromethyl)phenyl]ethanone | [3] |

| CAS Number | 349-76-8 | [3] |

| Appearance | Not Available | - |

| Boiling Point | 199 °C | |

| Molar Volume | 152.3 mL/mol | |

| Refractive Index | 1.464 | |

| Dipole Moment | 3.01 D |

Synthesis and Reactivity

Synthetic Routes to 1-[3-(Trifluoromethyl)phenyl]ethanone

Several synthetic methodologies have been reported for the preparation of 1-[3-(Trifluoromethyl)phenyl]ethanone. A common and efficient approach involves the Grignard reaction.

Conceptual Synthesis Workflow:

Caption: A generalized workflow for the synthesis of 1-[3-(trifluoromethyl)phenyl]ethanone via a Grignard reaction.

Detailed Experimental Protocol (Illustrative)

A patent describing the synthesis of the oxime derivative of 1-[3-(trifluoromethyl)phenyl]ethanone outlines a process that first prepares the ketone.[4] The following is an illustrative protocol based on established chemical principles:

-

Grignard Reagent Formation: To a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings. Add a small crystal of iodine to initiate the reaction. Slowly add a solution of 3-bromobenzotrifluoride in anhydrous diethyl ether or tetrahydrofuran (THF) to the magnesium turnings. The reaction mixture is typically stirred and may require gentle heating to initiate. Once the reaction begins, the addition is continued at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed until the magnesium is consumed.

-

Acetylation: The freshly prepared Grignard reagent is cooled in an ice bath. A solution of an acetylating agent, such as acetic anhydride or acetyl chloride, in an anhydrous solvent is added dropwise to the Grignard reagent with vigorous stirring.

-

Workup: After the addition is complete, the reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification: The crude 1-[3-(trifluoromethyl)phenyl]ethanone can be purified by vacuum distillation or column chromatography on silica gel.

Key Reactions and Derivatives

The ketone functionality of 1-[3-(trifluoromethyl)phenyl]ethanone allows for a wide range of chemical transformations, making it a versatile intermediate.

-

Reduction: The ketone can be reduced to the corresponding alcohol, (R)-1-[3-(Trifluoromethyl)phenyl]ethanol, which is a valuable chiral building block for the synthesis of neuroprotective compounds.[5] This reduction can be achieved using various reducing agents, including sodium borohydride or through asymmetric biocatalysis.[5]

-

Oximation: Reaction with hydroxylamine hydrochloride in the presence of a base yields 1-[3-(trifluoromethyl)phenyl]ethanone oxime, an important intermediate in the synthesis of agrochemicals.[4]

-

Halogenation: The methyl group of the acetyl moiety can be halogenated, for example, with bromine, to form 2-bromo-1-[3-(trifluoromethyl)phenyl]ethanone, a reactive intermediate for further synthetic modifications.

Applications in Drug Discovery and Development

The structural features of 1-[3-(trifluoromethyl)phenyl]ethanone and its derivatives make them valuable in the design and synthesis of new drug candidates. The trifluoromethyl group can enhance metabolic stability and cell permeability, while the phenyl ethanone core provides a scaffold for interacting with various biological targets.

Illustrative Signaling Pathway Involvement (Hypothetical):

While there is no specific pathway documented for 1-[3-(Trifluoromethylsulfonyl)phenyl]ethanone, related structures are often designed as inhibitors of signaling pathways implicated in disease. For instance, a hypothetical kinase inhibitor incorporating this scaffold might function as follows:

Caption: A hypothetical mechanism where a 1-[3-(trifluoromethylsulfonyl)phenyl]ethanone analog acts as a kinase inhibitor.

Safety and Handling

Detailed safety information for 1-[3-(Trifluoromethylsulfonyl)phenyl]ethanone is not available due to the lack of its characterization in the public domain. However, based on the data for structurally related compounds, appropriate precautions should be taken.

For 1-[3-(trifluoromethyl)phenyl]ethanone, it is advised to handle it in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[6] It may cause skin and eye irritation.[6]

For compounds containing a sulfonyl group, care should be taken to avoid inhalation of any dust or vapors.

Conclusion and Future Perspectives

While 1-[3-(Trifluoromethylsulfonyl)phenyl]ethanone remains an uncharacterized compound in major chemical databases, the analysis of its structural components and the detailed examination of its close analog, 1-[3-(Trifluoromethyl)phenyl]ethanone, provide a strong foundation for researchers. The synthesis and exploration of this and related novel structures could lead to the discovery of new chemical entities with valuable applications in medicinal chemistry and materials science. Further research is warranted to synthesize and characterize 1-[3-(Trifluoromethylsulfonyl)phenyl]ethanone to fully elucidate its properties and potential.

References

- CN109251184B - Medical application of 2-trifluoromethyl benzene sulfonamide derivative - Google P

-

1-(6-Methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone | C15H15NO3S | CID 9925991 - PubChem. (URL: [Link])

-

Ethanone, 1-[3-chloro-2-(methylthio)phenyl]- | C9H9ClOS | CID 13184805 - PubChem. (URL: [Link])

-

Ethanone, 1-(4-(methylsulfonyl)phenyl)-2-(phenylamino)- | C15H15NO3S - PubChem. (URL: [Link])

-

1-[3-(Trifluoromethyl)phenyl]ethanone oxime | C9H8F3NO | CID 5708816 - PubChem. (URL: [Link])

-

fluoromethyl phenyl sulfone - Organic Syntheses Procedure. (URL: [Link])

-

1-(4-(methylsulfonyl)phenyl)ethanone - PubChem. (URL: [Link])

-

1-[3-(Trifluoromethyl)phenothiazin-10-yl]ethanone | C15H10F3NOS | CID 153774629. (URL: [Link])

-

1-(2-((3-(Trifluoromethyl)phenyl)amino)phenyl)ethanone | C15H12F3NO | CID - PubChem. (URL: [Link])

-

3'-(Trifluoromethyl)acetophenone | C9H7F3O | CID 67682 - PubChem. (URL: [Link])

- WO2021171301A1 - A process for synthesis of high purity 1-[3-(trifluoromethyl)

-

[Bis(trifluoromethylsulfonyl)methyl]benzene - ResearchGate. (URL: [Link])

-

Effective asymmetric preparation of (R)-1-[3-(trifluoromethyl)phenyl]ethanol with recombinant E. coli whole cells in an aqueous Tween-20/natural deep eutectic solvent solution - PMC - NIH. (URL: [Link])

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - MDPI. (URL: [Link])

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed. (URL: [Link])

-

Reaction of Sulfoxides with Diethylaminosulfur Trifluoride: Fluoromethyl Phenyl Sulfone, A Reagent for the Synthesis of Fluoroalkenes - ResearchGate. (URL: [Link])

-

FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years - MDPI. (URL: [Link])

-

1-[3-(trifluoromethyl)phenyl]ethanone - Stenutz. (URL: [Link])

-

Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one - MDPI. (URL: [Link])

Sources

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design | MDPI [mdpi.com]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 3'-(Trifluoromethyl)acetophenone | C9H7F3O | CID 67682 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. WO2021171301A1 - A process for synthesis of high purity 1-[3-(trifluoromethyl)phenyl]ethanone oxime - Google Patents [patents.google.com]

- 5. Effective asymmetric preparation of (R)-1-[3-(trifluoromethyl)phenyl]ethanol with recombinant E. coli whole cells in an aqueous Tween-20/natural deep eutectic solvent solution - PMC [pmc.ncbi.nlm.nih.gov]

- 6. sioc.cas.cn [sioc.cas.cn]

An In-depth Technical Guide to the Core Differences Between 3-(Trifluoromethylthio)- and 3-(Trifluoromethylsulfonyl)acetophenone

Abstract: The strategic incorporation of fluorine-containing functional groups is a cornerstone of modern medicinal chemistry, enabling the fine-tuning of a drug candidate's physicochemical and pharmacokinetic properties. Among the vast arsenal of available moieties, the trifluoromethylthio (-SCF₃) and trifluoromethylsulfonyl (-SO₂CF₃) groups stand out for their profound impact on electronic character, lipophilicity, and metabolic stability. This guide provides an in-depth comparison of 3-(trifluoromethylthio)acetophenone and 3-(trifluoromethylsulfonyl)acetophenone, two closely related analogs that serve as exemplary models for understanding the fundamental differences imparted by the sulfur oxidation state. We will explore their structural properties, comparative reactivity, synthesis, and the critical implications of these differences for drug development professionals.

Introduction: The Strategic Value of -SCF₃ and -SO₂CF₃ Groups

In the pursuit of optimizing drug candidates, medicinal chemists frequently turn to bioisosteric replacements to enhance desired properties while mitigating liabilities. The trifluoromethylthio (-SCF₃) and trifluoromethylsulfonyl (-SO₂CF₃) groups have emerged as powerful tools in this endeavor. Both moieties are highly lipophilic and possess strong electron-withdrawing capabilities, which can dramatically alter a molecule's profile.[1][2]

The -SCF₃ group is noted for its exceptional lipophilicity (Hansch parameter π = 1.44) and its ability to improve cell membrane permeability.[2] In contrast, the -SO₂CF₃ group, resulting from the oxidation of the thioether, is one of the most powerfully electron-withdrawing groups known in organic chemistry.[3][4] This profound electronic difference, stemming from a simple oxidation, dictates the chemical reactivity, metabolic fate, and ultimately the biological activity of molecules containing these groups. This guide uses the 3-acetophenone scaffold to provide a focused, comparative analysis of these two critical functional groups.

Structural and Physicochemical Properties: A Tale of Two Oxidation States

The core difference between 3-(trifluoromethylthio)acetophenone (herein 1 ) and 3-(trifluoromethylsulfonyl)acetophenone (herein 2 ) is the oxidation state of the sulfur atom. This seemingly minor change induces significant shifts in their electronic, spectroscopic, and physical properties.

Molecular Structure and Electronic Effects

The sulfur atom in the thioether of compound 1 is in the +2 oxidation state, whereas in the sulfone of compound 2 , it is in the +6 oxidation state. This higher oxidation state in 2 leads to a much stronger polarization of the S-O bonds and a significantly greater inductive electron-withdrawing effect.

This is quantitatively captured by their Hammett substituent constants (σ), which measure the electronic influence of a substituent on a benzene ring.[5]

-

The -SCF₃ group has a Hammett constant (σm) of approximately +0.40 .[1]

-

The -SO₂CF₃ group has a Hammett constant (σm) of approximately +0.83 , making it one of the most potent electron-withdrawing groups, surpassing even the nitro group.[6]

This nearly two-fold increase in electron-withdrawing strength dramatically deactivates the aromatic ring in compound 2 towards electrophilic substitution and increases the acidity of protons on adjacent carbons compared to compound 1 .

Comparative Spectroscopic Analysis

The electronic differences are clearly reflected in their Nuclear Magnetic Resonance (NMR) spectra, particularly ¹⁹F NMR.

-

¹⁹F NMR: The chemical shift of the -CF₃ group is highly sensitive to its electronic environment.[7][8] In the more electron-withdrawing sulfone (2 ), the fluorine nuclei are more deshielded and would appear downfield (less negative ppm value) compared to the thioether (1 ). While specific data for these exact compounds is sparse in general literature, typical shifts for Ar-SCF₃ are found in the range of -40 to -45 ppm, whereas Ar-SO₂CF₃ groups appear further downfield.

-

¹³C NMR: The strong electron-withdrawing nature of the -SO₂CF₃ group in 2 will cause a noticeable downfield shift for the carbon atoms of the aromatic ring, especially the ipso-carbon, compared to 1 .

-

¹H NMR: Protons on the aromatic ring of 2 will be shifted downfield relative to those in 1 due to the decreased electron density of the ring.

Physicochemical Parameters

The change in oxidation state profoundly impacts key physicochemical properties relevant to drug development.

| Property | 3-(Trifluoromethylthio)acetophenone (1) | 3-(Trifluoromethylsulfonyl)acetophenone (2) | Rationale for Difference |

| Hammett Constant (σm) | ~ +0.40[1] | ~ +0.83[6] | The higher oxidation state of sulfur in the sulfone group leads to a much stronger inductive electron-withdrawing effect. |

| Lipophilicity (cLogP) | Higher | Lower | The introduction of two polar oxygen atoms in the sulfone group significantly increases polarity and hydrogen bond acceptor capacity, reducing lipophilicity compared to the thioether. |

| Metabolic Stability | Susceptible to oxidation | Generally stable | The thioether is a primary "soft spot" for oxidative metabolism (to sulfoxide and sulfone). The sulfone is often the final metabolic product and is resistant to further oxidation.[9][10] |

| Aqueous Solubility | Lower | Higher | The increased polarity and hydrogen bonding capability of the sulfone group in compound 2 enhance its interaction with water, leading to greater solubility. |

Synthesis and Interconversion

The synthesis of these compounds highlights their chemical relationship, where the thioether 1 is a direct precursor to the sulfone 2 .

Synthesis of 3-(Trifluoromethylthio)acetophenone (1)

The synthesis of the parent compound, 3'-(Trifluoromethyl)acetophenone, is well-documented and typically proceeds via Friedel-Crafts acylation or through diazotization of 3-aminobenzotrifluoride followed by a coupling reaction.[11][12][13][14][15] The trifluoromethylthio analogue can be prepared through modern trifluoromethylthiolation reactions, often involving an electrophilic CF₃S⁺ source reacting with a suitable aromatic precursor.[2]

Oxidation of Thioether (1) to Sulfone (2)

The conversion of the thioether to the sulfone is a standard and highly efficient oxidation reaction. This transformation is a critical step, often mimicking the primary metabolic pathway for thioether-containing drugs.

Caption: Workflow for the oxidation of a thioether to a sulfone.

Detailed Experimental Protocol: Oxidation with Oxone®

This protocol describes a common and robust method for oxidizing a trifluoromethylthioether to the corresponding sulfone.[16][17]

-

Dissolution: Dissolve 1.0 equivalent of 3-(trifluoromethylthio)acetophenone (1 ) in a suitable solvent mixture, such as methanol/water (1:1), in a round-bottom flask equipped with a magnetic stir bar.

-

Cooling: Place the flask in an ice bath and cool the solution to 0-5 °C.

-

Oxidant Addition: While stirring vigorously, add Oxone® (potassium peroxymonosulfate, 2KHSO₅·KHSO₄·K₂SO₄), typically 2.0-2.5 equivalents, portion-wise over 15-20 minutes, ensuring the temperature remains below 10 °C.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). Stir for 10 minutes.

-

Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate (3x).

-

Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Purification: Concentrate the filtrate under reduced pressure. The resulting crude product, 3-(trifluoromethylsulfonyl)acetophenone (2 ), can be purified by recrystallization or column chromatography.

Self-Validation: The success of the reaction is validated by TLC analysis showing the disappearance of the starting material and the appearance of a more polar spot corresponding to the sulfone product. Final product identity and purity are confirmed by NMR spectroscopy and mass spectrometry.

Comparative Reactivity and Implications for Drug Design

The electronic and metabolic differences between the -SCF₃ and -SO₂CF₃ groups have profound consequences for drug design.

Impact on Aromatic Ring Reactivity

The significantly stronger deactivating nature of the -SO₂CF₃ group makes the aromatic ring in compound 2 much less susceptible to electrophilic aromatic substitution. Conversely, it renders the ring more susceptible to nucleophilic aromatic substitution, should a suitable leaving group be present. This differential reactivity is a key consideration when planning multi-step syntheses.

Metabolic Stability: A Critical Differentiator

From a drug development perspective, the most critical difference is metabolic stability.[18]

-

Thioether (-SCF₃): The thioether group is a known metabolic "soft spot." It is readily oxidized in vivo by cytochrome P450 (CYP) enzymes, first to the sulfoxide and then to the sulfone.[19] While sometimes this can be exploited for prodrug strategies, it often leads to rapid clearance and a short drug half-life.

-

Sulfone (-SO₂CF₃): The sulfone group is typically metabolically robust.[20] It is resistant to further oxidation and is often the final excreted metabolite of a thioether-containing drug. Strategically designing a molecule with a sulfone can preemptively block a major metabolic pathway, thereby increasing the drug's half-life and bioavailability.[21]

Caption: Metabolic oxidation pathway of a trifluoromethylthioether.

Conclusion

The comparison between 3-(trifluoromethylthio)acetophenone and 3-(trifluoromethylsulfonyl)acetophenone serves as a powerful illustration of how a single atom's oxidation state can fundamentally alter a molecule's character. The thioether is less electron-withdrawing and more lipophilic but represents a significant metabolic liability. The sulfone is a powerful electron-withdrawing group, is more polar, and is metabolically robust. For researchers in drug development, understanding these differences is not merely academic; it is essential for the rational design of effective and durable therapeutic agents. The choice between an -SCF₃ and an -SO₂CF₃ group can dictate a compound's synthetic accessibility, its interaction with biological targets, and its ultimate pharmacokinetic profile.

References

-

Pemberton, R. P., & Samec, J. S. (2016). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of medicinal chemistry, 59(17), 7897-919. Retrieved from [Link]

-

Kitevski-LeBlanc, J. L., & Prosser, R. S. (2012). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. Journal of biomolecular NMR, 53(2), 103-13. Retrieved from [Link]

-

MDPI. (2019). Recent Advances in C-H Trifluoromethylthiolation and Trifluoromethoxylation Reactions. Molecules, 24(9), 1803. Retrieved from [Link]

-

ACS Publications. (2015). Shelf-Stable Electrophilic Reagents for Trifluoromethylthiolation. Accounts of Chemical Research, 48(6), 1777-1788. Retrieved from [Link]

-

ResearchGate. (n.d.). Trifluoromethyl Ethers and Thioethers as Tools for Medicinal Chemistry and Drug Discovery. Retrieved from [Link]

-

Wang Lab. (n.d.). A survey of Hammett substituent constants and resonance and field parameters. Retrieved from [Link]

- Google Patents. (n.d.). WO2023223105A1 - A process of preparation of 3'-(trifluoromethyl)acetophenone (tfmap).

- Patsnap. (n.d.). Method for synthesizing m-trifluoromethyl acetophenone.

-

SAGE Journals. (n.d.). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Retrieved from [Link]

-

Wikipedia. (n.d.). Trifluoromethyl group. Retrieved from [Link]

-

ResearchGate. (n.d.). 19 F-NMR analyses enabled by direct trifluoromethylation. Retrieved from [Link]

-

DTIC. (1977). Trifluoromethylsulfur Trifluoride. An Improved Synthesis, New NMR Data and Stereochemistry. Retrieved from [Link]

-

SpectraBase. (n.d.). TRIFLUOROMETHYLSULFONYL-FLUORIDE. Retrieved from [Link]

-

MDPI. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 29(11), 2536. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information (ESI) for. Retrieved from [Link]

-

ResearchGate. (n.d.). 19F NMR Studies on Positional Variations of Trifluoromethyl Groups in CF3-substituted Aromatic Group 15 Trivalent Chlorides. Retrieved from [Link]

-

ResearchGate. (n.d.). Series of 19 F NMR spectra recorded during the process of warming a.... Retrieved from [Link]

-

NIH. (n.d.). Superelectrophiles and the effects of trifluoromethyl substituents. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and vibrational properties of trifluoromethyl trifluoromethanethiosulfonate and comparison with covalent sulfonates. Retrieved from [Link]

-

Preprints.org. (n.d.). Fluorine in drug discovery: Role, design and case studies. Retrieved from [Link]

-

ResearchGate. (n.d.). Hammett Substituent Constants. Retrieved from [Link]

-

Organic Syntheses. (n.d.). fluoromethyl phenyl sulfone. Retrieved from [Link]

- Google Patents. (n.d.). CN102690180A - Method for synthesizing trifluoromethyl acetophenone.

-

Organic Chemistry Portal. (n.d.). Sulfone synthesis by oxidation. Retrieved from [Link]

-

The Royal Society of Chemistry. (2022). Visible-light-promoted S-trifluoromethylation of thiophenols with trifluoromethyl phenyl sulfone. Chemical Communications, 58(71), 9891-9894. Retrieved from [Link]

-

ResearchGate. (n.d.). Trifluoromethylthiolation/Oxidation of Styrenes for Facile Synthesis of α -Trifluoromethylthio Acetophenons. Retrieved from [Link]

-

SciSpace. (n.d.). Superelectrophiles and the Effects of Trifluoromethyl Substituents. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Visible-light-promoted S-trifluoromethylation of thiophenols with trifluoromethyl phenyl sulfone. Retrieved from [Link]

-

Hypha Discovery. (n.d.). Breaking C-F bonds in drugs. Retrieved from [Link]

-

PubMed. (n.d.). Fluorocarbonyl Trifluoromethanesulfonate, FC(O)OSO2CF3: Structure and Conformational Properties in the Gaseous and Condensed Phases. Retrieved from [Link]

-

Science.gov. (n.d.). hammett substituent constants: Topics. Retrieved from [Link]

-

ResearchGate. (n.d.). Metabolism of fluorine-containing drugs. Retrieved from [Link]

-

ResearchGate. (n.d.). Effects of CF3 groups and charged substituents on singlet carbene stabilities–a density functional theory study. Retrieved from [Link]

-

NIH. (n.d.). Novel N(SCF3)(CF3)-amines: synthesis, scalability and stability. Retrieved from [Link]

Sources

- 1. sioc.cas.cn [sioc.cas.cn]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. researchgate.net [researchgate.net]

- 6. wanglab.chem.pitt.edu [wanglab.chem.pitt.edu]

- 7. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. 3'-(Trifluoromethyl)acetophenone synthesis - chemicalbook [chemicalbook.com]

- 12. Page loading... [wap.guidechem.com]

- 13. benchchem.com [benchchem.com]

- 14. WO2023223105A1 - A process of preparation of 3'-(trifluoromethyl)acetophenone (tfmap) - Google Patents [patents.google.com]

- 15. Method for synthesizing m-trifluoromethyl acetophenone - Eureka | Patsnap [eureka.patsnap.com]

- 16. Organic Syntheses Procedure [orgsyn.org]

- 17. Sulfone synthesis by oxidation [organic-chemistry.org]

- 18. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design | MDPI [mdpi.com]

- 19. hyphadiscovery.com [hyphadiscovery.com]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. pharmacyjournal.org [pharmacyjournal.org]

Methodological & Application

Application Notes and Protocols for the Oxidation of 3-(Trifluoromethylthio)acetophenone to the Corresponding Sulfone

An Application Guide for the Synthesis of 3-(Trifluoromethylsulfonyl)acetophenone

Introduction: The Significance of the Trifluoromethylsulfonyl Group in Modern Chemistry

The trifluoromethylsulfonyl (SO₂CF₃) group is a cornerstone functional group in contemporary drug discovery and materials science. Its profound electron-withdrawing nature and high lipophilicity impart unique properties to parent molecules, including enhanced metabolic stability, improved cell membrane permeability, and modulated bioavailability.[1][2] The synthesis of molecules bearing this moiety is therefore of critical importance. One of the most direct and fundamental routes to access aryl trifluoromethyl sulfones is through the oxidation of the corresponding trifluoromethyl thioethers.

This document provides an in-depth guide for researchers and drug development professionals on reliable and efficient protocols for the oxidation of 3-(trifluoromethylthio)acetophenone, a representative electron-deficient aryl trifluoromethyl sulfide, to its sulfone analogue, 3-(trifluoromethylsulfonyl)acetophenone. We will explore the mechanistic underpinnings of this transformation and present detailed, validated protocols using common laboratory reagents.

Mechanistic Insights: The Challenge of Oxidizing Trifluoromethyl Thioethers

The oxidation of a sulfide to a sulfone is a two-stage process that proceeds through a sulfoxide intermediate.[3][4]

Caption: General reaction pathway for sulfide to sulfone oxidation.

A significant challenge in the oxidation of trifluoromethyl thioethers stems from the potent electron-withdrawing capacity of the trifluoromethyl (CF₃) group. This effect deactivates the sulfur atom, rendering it less nucleophilic and thus less susceptible to attack by common electrophilic oxidants compared to typical alkyl or aryl sulfides.[5] Consequently, forcing conditions—such as higher temperatures or a larger excess of a powerful oxidant—are often required to drive the reaction to completion. While selective oxidation to the sulfoxide can be challenging and prone to over-oxidation, the synthesis of the sulfone is more straightforward as it is the thermodynamically stable endpoint of the oxidation sequence.[5][6]

Comparative Overview of Oxidation Protocols

Several robust methods have been established for the sulfide-to-sulfone transformation. The choice of oxidant and reaction conditions depends on factors such as substrate sensitivity, reaction scale, cost, and safety considerations. We will detail three widely applicable protocols.

| Parameter | Protocol 1: m-CPBA | Protocol 2: Oxone® | Protocol 3: Urea-Hydrogen Peroxide (UHP) |

| Primary Oxidant | meta-Chloroperoxybenzoic acid | Potassium peroxymonosulfate (KHSO₅) | Urea-Hydrogen Peroxide |

| Activator | None | None | Phthalic Anhydride |

| Typical Stoichiometry | >2.2 equivalents | >2.0 equivalents | >2.0 equivalents UHP, catalytic anhydride |

| Common Solvents | Dichloromethane (DCM), Chloroform | Methanol/Water, Acetonitrile | Ethyl Acetate |

| Temperature | 0 °C to reflux | Room Temperature | Room Temperature to 40 °C |

| Pros | Highly effective, well-documented for various substrates. | Inexpensive, stable, powerful, simple work-up. | Solid, safe H₂O₂ source; metal-free; environmentally benign; clean conversion with high purity.[7][8] |

| Cons | Thermally sensitive (potential hazard on scale)[9]; acidic byproduct can complicate purification.[6] | Heterogeneous mixture; can be aggressive for sensitive functional groups. | May require an activator; reaction times can be longer. |

Experimental Protocols

Protocol 1: Oxidation with meta-Chloroperoxybenzoic Acid (m-CPBA)

This protocol utilizes the classic and highly effective peroxyacid, m-CPBA. A stoichiometric excess is used to ensure complete conversion of the intermediate sulfoxide to the final sulfone product.[10]

Materials:

-

3-(Trifluoromethylthio)acetophenone

-

meta-Chloroperoxybenzoic acid (m-CPBA, typically ~77% purity)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-(trifluoromethylthio)acetophenone (1.0 eq) in dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M.

-

Cooling: Cool the solution to 0 °C using an ice-water bath.

-

Oxidant Addition: Add m-CPBA (2.2-2.5 eq) portion-wise over 15-20 minutes, ensuring the internal temperature does not rise significantly.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material and sulfoxide intermediate are consumed.

-

Quenching: Upon completion, cool the mixture back to 0 °C and slowly add saturated aqueous sodium thiosulfate solution to quench any excess peroxide. Stir for 15 minutes.

-

Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x) to remove m-chlorobenzoic acid, followed by brine (1x).

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: The crude 3-(trifluoromethylsulfonyl)acetophenone can be purified by recrystallization (e.g., from ethanol or ethyl acetate/hexanes) or by silica gel column chromatography.

Protocol 2: Oxidation with Oxone®

Oxone® is a stable, inexpensive, and powerful oxidizing agent. Its active component, potassium peroxymonosulfate, is effective for converting electron-deficient sulfides to sulfones.[11][12]

Materials:

-

3-(Trifluoromethylthio)acetophenone

-

Oxone® (2KHSO₅·KHSO₄·K₂SO₄)

-

Methanol (MeOH)

-

Water

-

Ethyl Acetate or Dichloromethane for extraction

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 3-(trifluoromethylthio)acetophenone (1.0 eq) in a mixture of methanol and water (e.g., 3:1 v/v) to a concentration of 0.1-0.2 M.

-

Oxidant Addition: To the stirring solution at room temperature, add Oxone® (2.1-2.5 eq) portion-wise. The reaction is often exothermic; maintain the temperature below 40 °C with a water bath if necessary.

-

Reaction: Stir the resulting slurry vigorously at room temperature for 2-6 hours. Monitor the reaction by TLC or LC-MS.

-

Work-up: Upon completion, add water to dissolve the inorganic salts and then extract the aqueous mixture with ethyl acetate or DCM (3x).

-

Washing and Drying: Combine the organic extracts and wash with brine (1x). Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

Concentration and Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the resulting crude solid by recrystallization or silica gel chromatography as described in Protocol 1.

Protocol 3: Metal-Free Oxidation with Urea-Hydrogen Peroxide (UHP) and Phthalic Anhydride

This modern protocol offers a safer and more environmentally friendly alternative, utilizing a solid source of hydrogen peroxide activated in situ. This system is highly efficient for the direct conversion of sulfides to sulfones, often yielding high-purity products that require minimal purification.[7][8]

Materials:

-

3-(Trifluoromethylthio)acetophenone

-

Urea-hydrogen peroxide (UHP)

-

Phthalic anhydride

-

Ethyl acetate (EtOAc)

-

Water

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask, suspend 3-(trifluoromethylthio)acetophenone (1.0 eq), urea-hydrogen peroxide (2.5-3.0 eq), and phthalic anhydride (1.5 eq) in ethyl acetate to a concentration of approximately 0.2 M.

-

Reaction: Stir the suspension at room temperature for 12-24 hours. The reaction progress can be monitored by TLC or LC-MS. Gentle warming (to ~40 °C) may be applied to accelerate the reaction if necessary.

-

Work-up (for non-crystalline products): If the product is not crystalline, add water to the reaction mixture.[8] Separate the organic layer, and wash it sequentially with water (2x) and brine (1x).

-

Drying and Concentration: Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

-

Purification: The resulting product is often of high purity.[8] If further purification is needed, employ recrystallization or column chromatography. For crystalline products that precipitate from the reaction, they can often be isolated by simple filtration.[7]

General Experimental Workflow

The following diagram outlines the typical laboratory workflow for the synthesis and purification of 3-(trifluoromethylsulfonyl)acetophenone.

Caption: A generalized workflow for oxidation protocols.

Safety Precautions

-

Oxidizing Agents: m-CPBA, Oxone®, and hydrogen peroxide (released from UHP) are strong oxidants. They can react violently with combustible materials and may cause skin and eye irritation. Handle with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

-

Exothermic Reactions: The oxidation of sulfides is an exothermic process. Always add the oxidant slowly and portion-wise, and use a cooling bath to control the internal reaction temperature, especially on larger scales. Runaway reactions can occur if the oxidant is added too quickly.[9]

-

Peroxide Quenching: Always ensure that excess peroxide is safely quenched (e.g., with sodium thiosulfate) before concentrating the reaction mixture to prevent the formation of potentially explosive organic peroxides.

Conclusion

The oxidation of 3-(trifluoromethylthio)acetophenone to 3-(trifluoromethylsulfonyl)acetophenone is a robust and essential transformation. For general laboratory scale, both m-CPBA and Oxone® offer rapid and high-yielding routes. For processes where safety, environmental impact, and product purity are paramount, the Urea-Hydrogen Peroxide system presents a superior, metal-free alternative that aligns with the principles of green chemistry. The selection of a specific protocol should be guided by the scale of the reaction, the cost and availability of reagents, and the specific safety infrastructure available to the researcher.

References

-

Lutz, M. Wenzler, I. Likthotvorik, Synthesis, 2018, 50, 2231-2234. An Efficient Oxidation of Sulfides to Sulfones with Urea-Hydrogen Peroxide in the Presence of Phthalic Anhydride in Ethyl Acetate. [Link]

-

Yagupolskii, L. M. et al. Molecules, 2019, 24(11), 2105. General, Practical and Selective Oxidation Protocol for CF3S into CF3S(O) Group. [Link]

-

Kumar, J. K. et al. Beilstein Journal of Organic Chemistry, 2017, 13, 1138-1144. Urea–hydrogen peroxide prompted the selective and controlled oxidation of thioglycosides into sulfoxides and sulfones. [Link]

-

Bagherzadeh, M. et al. Phosphorus, Sulfur, and Silicon and the Related Elements, 2011, 186(11), 2291-2299. Oxidation of sulfides with urea–hydrogen peroxide catalyzed by iron–salen complexes. [Link]

-

Kumar, J. K. et al. Beilstein Journal of Organic Chemistry, 2017, 13, 1138-1144. Urea–hydrogen peroxide prompted the selective and controlled oxidation of thioglycosides into sulfoxides and sulfones. [Link]

-

Isanbor, C. & O’Hagan, D. Journal of Fluorine Chemistry, 2006, 127(1), 1-11. One pot synthesis of trifluoromethyl aryl sulfoxides by trifluoromethylthiolation of arenes and subsequent oxidation with hydrogen peroxide. [Link]

-

Li, X. et al. Expert Opinion on Drug Discovery, 2024, 1-22. The vinyl sulfone motif as a structural unit for novel drug design and discovery. [Link]

-

Yagupolskii, L. M. et al. ResearchGate, 2019. Oxidation of heterocyclic trifluoromethyl sulfides. [Link]

-

Zhang, L. et al. CCS Chemistry, 2021, 3(6), 2328-2336. Full-Spectrum Fluoromethyl Sulfonation via Modularized Multicomponent Coupling. [Link]

-

Meshri, D. T. Journal of Fluorine Chemistry, 1986, 32(2), 133-151. Surface-Mediated Reactions. 8. Oxidation of Sulfides and Sulfoxides with tert Butyl Hydroperoxide and OXONE 1. [Link]

-

Zhang, L. et al. CCS Chemistry, 2021, 3(6), 2328-2336. Full-Spectrum Fluoromethyl Sulfonation via Modularized Multicomponent Coupling. [Link]

-

Janez, M. et al. RSC Advances, 2024. Strategies for oxidative synthesis of N-triflyl sulfoximines. [Link]

-

Annedi, S. C. et al. Molecules, 2022, 27(19), 6770. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. [Link]

-

Kumar, S. et al. RSC Advances, 2022, 12(43), 28264-28270. One-pot thiol-free synthetic approach to sulfides, and sulfoxides selectively. [Link]

-

Organic Chemistry Portal. Oxone, Potassium peroxomonosulfate. [Link]

-

Ashenhurst, J. Master Organic Chemistry, 2015. Thiols And Thioethers. [Link]

-

McCarthy, J. R. et al. Organic Syntheses, 1990, 69, 155. fluoromethyl phenyl sulfone. [Link]

-

Reddit user discussion. r/Chempros, 2022. Chemoselective thioether oxidation. [Link]

-

ACS Green Chemistry Institute Pharmaceutical Roundtable. Reagent Guides. Sulfide Oxidation. [Link]

-

Singh, F. V. et al. Der Pharma Chemica, 2016, 8(18), 419-423. Selective Oxidation of Organosulphides using m-CPBA as oxidant. [Link]

-

Ram, V. J. et al. ResearchGate, 2016. An unexpected incident with m-CPBA. [Link]

-

Organic Chemistry Portal. Sulfone synthesis by oxidation. [Link]

- Nicolaou, K. C. et al. J. Am. Chem. Soc., 1980, 102(11), 3784–3793.

-

Su, W. Tetrahedron Letters, 1994, 35(28), 4955-4958. An efficient method for the oxidation of sulfides to sulfones. [Link]

Sources

- 1. chinesechemsoc.org [chinesechemsoc.org]

- 2. chinesechemsoc.org [chinesechemsoc.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Sulfide Oxidation - Wordpress [reagents.acsgcipr.org]

- 5. One pot synthesis of trifluoromethyl aryl sulfoxides by trifluoromethylthiolation of arenes and subsequent oxidation with hydrogen peroxide - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04621C [pubs.rsc.org]

- 6. General, Practical and Selective Oxidation Protocol for CF3S into CF3S(O) Group - PMC [pmc.ncbi.nlm.nih.gov]

- 7. An Efficient Oxidation of Sulfides to Sulfones with Urea-Hydrogen Peroxide in the Presence of Phthalic Anhydride in Ethyl Acetate [organic-chemistry.org]

- 8. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 9. researchgate.net [researchgate.net]

- 10. WO2001062719A1 - Selective oxidation of sulfides by the use of an oxidant system consisting of lithium molibdenate niobate and hydrogen peroxide - Google Patents [patents.google.com]

- 11. Oxone, Potassium peroxomonosulfate [organic-chemistry.org]

- 12. Organic Syntheses Procedure [orgsyn.org]

Application Note: Nucleophilic Addition Reactions to 3-(Trifluoromethylsulfonyl)acetophenone for Advanced Synthesis and Drug Discovery

Abstract

This technical guide provides a comprehensive overview of nucleophilic addition reactions targeting 3-(trifluoromethylsulfonyl)acetophenone. This ketone is a substrate of significant interest due to its exceptionally high electrophilicity, a property imparted by the potent, synergistic electron-withdrawing effects of the meta-positioned trifluoromethylsulfonyl group. We delve into the mechanistic principles governing its reactivity, present detailed, field-proven protocols for key transformations—including hydride reduction and Grignard C-C bond formation—and explore its application in the design of covalent inhibitors for drug discovery. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique chemical properties of this powerful synthetic building block.

The Principle of Enhanced Electrophilicity

The reactivity of a carbonyl group is fundamentally dictated by the degree of positive charge on the carbonyl carbon. In 3-(trifluoromethylsulfonyl)acetophenone, this electrophilicity is dramatically enhanced by the substituent at the meta-position. The trifluoromethanesulfonyl group (-SO₂CF₃), often called the triflyl group, is one of the most powerful electron-withdrawing groups in organic chemistry.[1]

This effect arises from two primary factors:

-

Inductive Effect: The high electronegativity of the fluorine and oxygen atoms pulls electron density away from the aromatic ring and, consequently, from the carbonyl group.[1][2]

-

Resonance Effect: The sulfonyl group can delocalize the electron density of the aromatic ring, further increasing the partial positive charge on the carbonyl carbon.

This potent deactivation of the carbonyl group makes 3-(trifluoromethylsulfonyl)acetophenone highly susceptible to attack by a wide range of nucleophiles, often under milder conditions than those required for less activated ketones.[3]

Caption: Synergistic electron withdrawal by the -SO₂CF₃ group.

General Mechanistic Pathway of Nucleophilic Addition

The reaction proceeds via a classic two-step mechanism for nucleophilic addition.[4]

-

Nucleophilic Attack: A nucleophile (Nu⁻) attacks the electrophilic carbonyl carbon. This step breaks the C=O π bond, pushing the electrons onto the oxygen atom and forming a tetrahedral alkoxide intermediate. The hybridization of the carbonyl carbon changes from sp² to sp³.[4]

-

Protonation: The negatively charged oxygen of the alkoxide intermediate is subsequently protonated, typically by a mild acid or the solvent during workup, to yield the final tertiary alcohol product.[4]

Caption: General workflow for nucleophilic addition.

Experimental Protocols & Methodologies

The following protocols are provided as robust starting points for the transformation of 3-(trifluoromethylsulfonyl)acetophenone.

Protocol 3.1: Hydride Addition (Reduction) to form 1-[3-(Trifluoromethylsulfonyl)phenyl]ethanol

Rationale: This protocol describes the reduction of the ketone to a secondary alcohol using sodium borohydride (NaBH₄). Due to the high reactivity of the substrate, this mild and selective reducing agent is highly effective.[5] The reaction is typically run at a low temperature to ensure high selectivity and minimize side reactions.[6]

Materials:

-

3-(Trifluoromethylsulfonyl)acetophenone

-

Sodium Borohydride (NaBH₄)

-

Methanol (MeOH), anhydrous

-

Deionized Water

-

1 M Hydrochloric Acid (HCl)

-

Ethyl Acetate

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-(trifluoromethylsulfonyl)acetophenone (1.0 eq). Dissolve the ketone in anhydrous methanol (approx. 0.2 M concentration).

-

Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature reaches 0 °C.

-

Reagent Addition: Slowly add sodium borohydride (1.1 eq) portion-wise over 15 minutes, ensuring the internal temperature does not exceed 5 °C.

-

Scientist's Note: The portion-wise addition is critical to control the exothermic reaction and prevent potential side reactions.[7]

-

-

Reaction Monitoring: Stir the reaction at 0 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) every 15 minutes until the starting material is fully consumed (typically 30-60 minutes).

-

Quenching: Once the reaction is complete, slowly and carefully add 1 M HCl dropwise at 0 °C to quench the excess NaBH₄ until gas evolution ceases.

-

Workup: Remove the methanol under reduced pressure using a rotary evaporator. Add deionized water and ethyl acetate to the residue and transfer to a separatory funnel.

-

Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Purification: Filter the drying agent and concentrate the filtrate in vacuo. The crude product can be purified by flash column chromatography on silica gel to yield the desired alcohol.

Protocol 3.2: Grignard Reaction for C-C Bond Formation

Rationale: The Grignard reaction is a powerful method for forming new carbon-carbon bonds.[8] This protocol details the addition of an alkyl or aryl group to the ketone. Success is critically dependent on maintaining strictly anhydrous (water-free) conditions, as Grignard reagents are strong bases and will be quenched by protic sources.[9]

Materials:

-

3-(Trifluoromethylsulfonyl)acetophenone

-

Grignard Reagent (e.g., Methylmagnesium Bromide, 3.0 M in Et₂O)

-

Tetrahydrofuran (THF), anhydrous

-

Saturated Ammonium Chloride (NH₄Cl) solution

-

Ethyl Acetate

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Reaction Setup: Assemble a flame-dried, three-neck flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen inlet.

-

Substrate Preparation: Add 3-(trifluoromethylsulfonyl)acetophenone (1.0 eq) to the flask and dissolve it in anhydrous THF.

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Reagent Addition: Add the Grignard reagent (1.2 eq) to the dropping funnel via cannula and add it dropwise to the ketone solution over 30 minutes, maintaining the internal temperature below -70 °C.

-

Scientist's Note: The slow addition at low temperature is crucial to maximize the yield of the desired 1,2-addition product and prevent side reactions like enolization.[10]

-

-

Reaction: After the addition is complete, stir the mixture at -78 °C for an additional 1-2 hours.

-

Quenching: Slowly quench the reaction by adding saturated aqueous NH₄Cl solution dropwise at -78 °C.

-

Workup & Extraction: Allow the mixture to warm to room temperature. Transfer to a separatory funnel, add ethyl acetate, and separate the layers. Extract the aqueous layer with ethyl acetate (2x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the resulting crude tertiary alcohol via flash chromatography.

Data Summary

The following table provides representative data for analogous nucleophilic addition reactions to activated ketones. Yields for 3-(trifluoromethylsulfonyl)acetophenone are expected to be comparable or higher due to its enhanced electrophilicity.

| Reaction Type | Nucleophile | Substrate Analogue | Product | Typical Yield | Reference |

| Hydride Reduction | NaBH₄ | 3-Nitroacetophenone | Secondary Alcohol | >90% | [5] |

| Grignard Addition | Phenyl-MgBr | 3'-(Trifluoromethyl)acetophenone | Tertiary Alcohol | ~85-95% | [11][12] |

| Asymmetric Alkylation | Et₂Zn / Chiral Ligand | 3'-(Trifluoromethyl)acetophenone | Chiral Secondary Alcohol | Good to Excellent |

Application in Medicinal Chemistry: Covalent Inhibition

The exceptional electrophilicity of ketones bearing strong electron-withdrawing groups makes them ideal "warheads" for designing covalent inhibitors. These compounds can form a reversible covalent bond with nucleophilic residues, such as cysteine, in the active site of an enzyme. The reaction with a cysteine thiol group forms a hemithioacetal adduct, which can effectively inhibit enzyme function. The reactivity can be finely tuned by modifying the substituents on the aromatic ring.

Caption: Covalent modification of a cysteine residue.

References

-

ResearchGate. (n.d.). Trifluoromethanesulfonyl‐Based Reagents for Direct Trifluoromethylthiolation through Deoxygenative Reduction. Retrieved February 15, 2026, from [Link]

-

Prakash, G. K. S., et al. (n.d.). Superelectrophiles and the effects of trifluoromethyl substituents. NIH Public Access. Retrieved February 15, 2026, from [Link]

-

Mathew, B., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. Retrieved February 15, 2026, from [Link]

-

ResearchGate. (n.d.). Asymmetric synthesis of (S)- 3, 5-Bis (trifluoromethyl) acetophenol by yeast in organic solvent system. Retrieved February 15, 2026, from [Link]

-

Paudyal, M. P., et al. (n.d.). Nucleophilic Addition of Benzylboronates to Activated Ketones. NIH Public Access. Retrieved February 15, 2026, from [Link]

-

Chemistry LibreTexts. (2025). 19.4: Nucleophilic Addition Reactions of Aldehydes and Ketones. Retrieved February 15, 2026, from [Link]

-

The Organic Chemistry Tutor. (2018). Grignard Reagent Reaction Mechanism. YouTube. Retrieved February 15, 2026, from [Link]

- Google Patents. (n.d.). CN105461538A - Preparation method for m-trifluoromethyl acetophenone and intermediate thereof.

- Google Patents. (n.d.). WO2021171301A1 - A process for synthesis of high purity 1-[3-(trifluoromethyl)phenyl]ethanone oxime.

-

University of Missouri–St. Louis. (n.d.). Nucleophilic Addition: The Grignard reagent. Retrieved February 15, 2026, from [Link]

-

The Royal Society of Chemistry. (n.d.). Reduction of a ketone using sodium borohydride. Control of a reaction by TLC. Retrieved February 15, 2026, from [Link]

-

University of California, Irvine. (n.d.). Experiment 1. Ketone Reduction by Sodium Borohydride: 3-Nitroacetophenone and 9H-Fluoren-9-one. Retrieved February 15, 2026, from [Link]

-

Lu Le Laboratory. (2013). Sodium Borohydride Reduction of Acetophenone. Retrieved February 15, 2026, from [Link]

Sources

- 1. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Nucleophilic Addition of Benzylboronates to Activated Ketones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]